molecular formula C10H16ClN3O2 B13638233 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

Cat. No.: B13638233
M. Wt: 245.70 g/mol
InChI Key: BHZWAPWJZLVHFD-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the methylamino and propanoic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is unique due to its specific substitution pattern and functional groups. These structural features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C10H16ClN3O2/c1-6-8(11)7(2)14(13-6)5-10(3,12-4)9(15)16/h12H,5H2,1-4H3,(H,15,16)

InChI Key

BHZWAPWJZLVHFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)(C(=O)O)NC)C)Cl

Origin of Product

United States

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